2-Bromo-4-(1-bromoethyl)-1,3-thiazole
Description
2-Bromo-4-(1-bromoethyl)-1,3-thiazole is a brominated thiazole derivative characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound features bromine substituents at the 2-position of the thiazole ring and the ethyl group attached to the 4-position. Brominated thiazoles are widely employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which enhance their utility in cross-coupling reactions and bioactivity modulation.
Properties
Molecular Formula |
C5H5Br2NS |
|---|---|
Molecular Weight |
270.98 g/mol |
IUPAC Name |
2-bromo-4-(1-bromoethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H5Br2NS/c1-3(6)4-2-9-5(7)8-4/h2-3H,1H3 |
InChI Key |
QDWXYSJLHSKBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Bromo-4-(1-bromoethyl)-1,3-thiazole with structurally related brominated thiazoles and heterocyclic analogs, focusing on synthesis, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Key Findings:
Synthetic Routes: Brominated thiazoles are typically synthesized via halogenation of thiazole precursors. For example, 2-bromo-4-phenyl-1,3-thiazole is prepared by reacting 2-amino-4-phenylthiazole with CuBr and n-butyl nitrite . Similarly, α-bromocarbonyl intermediates (e.g., from bromination of acetophenone derivatives) are cyclized with thioamides to form substituted thiazoles . 1,3,4-Thiadiazole derivatives (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) are synthesized via reactions of ω-bromoacetophenone with amino-thiadiazoles, but these exhibit lower bioactivity compared to 1,3-thiazoles .
Structure–Activity Relationships (SAR) :
- Ring System : 1,3-Thiazoles (e.g., 4-methyl-thiazole derivatives) demonstrate higher in vitro inhibitory activity than 1,3,4-thiadiazoles due to enhanced electronic delocalization and steric accessibility .
- Substituent Effects : Bromine at position 2 increases electrophilicity, facilitating nucleophilic substitution (e.g., in cross-coupling reactions). Bulky groups (e.g., phenyl or bromoethyl) at position 4 improve metabolic stability and target binding .
Biological and Industrial Applications: Antimicrobial Activity: Brominated thiazoles show promise against multidrug-resistant pathogens. For instance, 2-bromo-4-phenyl-1,3-thiazole derivatives exhibit π-π interactions critical for binding bacterial enzyme active sites . Pharmaceuticals: Thiazoles with trifluoromethyl or pyridinyl substituents (e.g., 2-bromo-4-(pyridin-3-yl)thiazole) are explored for anticancer and antidiabetic applications .
Safety and Handling :
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